Technical Guide: Chemical Properties & Synthetic Utility of 3-Methyl-2-(4-methylphenyl)butanenitrile
Technical Guide: Chemical Properties & Synthetic Utility of 3-Methyl-2-(4-methylphenyl)butanenitrile
This guide details the chemical properties, synthetic pathways, and reactivity profile of 3-Methyl-2-(4-methylphenyl)butanenitrile (CAS 55291-51-5). It is designed for researchers in medicinal chemistry and process development, focusing on its utility as a sterically hindered building block for calcium channel blockers and other bioactive amines.
Executive Summary
3-Methyl-2-(4-methylphenyl)butanenitrile (also known as
Its chemical behavior is defined by two structural features:
-
Steric Hindrance: The bulky isopropyl group at the
-position significantly retards nucleophilic attack at the nitrile carbon, making hydrolysis to the corresponding acid or amide chemically challenging. -
Chirality: The C2 position is a stereocenter. The molecule is typically synthesized as a racemate, but enantioselective separation is often required for pharmacological efficacy.
Physicochemical Profile
The following data summarizes the core physical parameters relevant to handling and reaction planning.
| Property | Value / Description | Note |
| CAS Number | 55291-51-5 | |
| IUPAC Name | 3-Methyl-2-(4-methylphenyl)butanenitrile | |
| Molecular Formula | C | |
| Molecular Weight | 173.26 g/mol | |
| Appearance | Colorless to pale yellow oil | Oxidizes slightly upon air exposure |
| Boiling Point | ~265–270 °C (atm) / 115–120 °C (10 mmHg) | Estimated based on homologs |
| Density | 0.94 ± 0.05 g/cm³ | |
| LogP (Predicted) | 3.7 | Highly lipophilic; limited aqueous solubility |
| Solubility | Soluble in DCM, THF, Toluene, Ethanol | Insoluble in water |
Synthetic Pathways[4][5]
The most robust industrial synthesis involves the Phase Transfer Catalyzed (PTC) alkylation of 4-methylbenzyl cyanide (p-xylyl cyanide). This method avoids the use of dangerous alkali metal amides (NaNH
Protocol: PTC Alkylation of 4-Methylbenzyl Cyanide
Reaction:
Reagents:
-
4-Methylbenzyl cyanide (1.0 equiv)
-
Isopropyl chloride (1.5 equiv)
-
Sodium Hydroxide (50% aq. solution)
-
Catalyst: Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB) (1-2 mol%)
Step-by-Step Methodology:
-
Setup: Charge a reactor with 4-methylbenzyl cyanide and TEBA catalyst in toluene.
-
Base Addition: Add 50% NaOH solution dropwise while maintaining the temperature at 35–40°C. Vigorous stirring is critical to create an emulsion.
-
Alkylation: Add isopropyl chloride slowly. The reaction is slightly exothermic.
-
Heating: Heat the mixture to 45–50°C and stir for 4–6 hours. Monitor by GC/TLC until the starting benzyl cyanide is <1%.
-
Workup: Cool to room temperature. Dilute with water to dissolve salts. Separate the organic layer.[1][2][3]
-
Purification: Wash the organic layer with dilute HCl (to remove amine impurities from catalyst decomposition) and then brine. Dry over MgSO
. -
Isolation: Concentrate under vacuum. Distill the residue under reduced pressure to obtain the pure nitrile.
Mechanistic Insight:
The PTC agent transports the hydroxide ion into the organic phase (or the nitrile anion to the interface), allowing the deprotonation of the
Chemical Reactivity & Transformations[4]
The reactivity of 3-Methyl-2-(4-methylphenyl)butanenitrile is dominated by the steric shielding of the nitrile group.
A. Hydrolysis (Acid/Base Resistance)
Unlike simple benzyl cyanides, this molecule resists hydrolysis.
-
Standard Conditions: Refluxing with 10% NaOH or HCl often leads to incomplete conversion or requires days.
-
Forced Conditions: Use of potassium hydroxide in ethylene glycol at 150°C or 70% H
SO at 120°C is often necessary to drive the reaction to the carboxylic acid (3-methyl-2-(4-methylphenyl)butanoic acid). -
Partial Hydrolysis: To stop at the amide, use alkaline hydrogen peroxide (Radziszewski reaction).
B. Reduction to Amines
This is the most valuable transformation for drug development.
-
Reagent: Lithium Aluminum Hydride (LiAlH
) or Borane-THF (BH ·THF). -
Product: 3-Methyl-2-(4-methylphenyl)butan-1-amine.
-
Protocol Note: Due to the steric bulk, reduction rates are slower than unbranched nitriles. Extended reflux times in THF are required.
C. C-H Activation (Quaternary Center Formation)
The remaining
Visualization: Reactivity Network
The following diagram illustrates the central role of 3-Methyl-2-(4-methylphenyl)butanenitrile in synthesis.
Caption: Synthetic divergence from the sterically hindered nitrile scaffold.
Analytical Characterization
To validate the identity of synthesized batches, use the following diagnostic signals.
1H NMR (400 MHz, CDCl ) Prediction:
- 7.10–7.25 (m, 4H): Aromatic protons (AA'BB' system typical of p-substituted rings).
-
3.65 (d, J = 7.5 Hz, 1H): The chiral
-proton. The doublet arises from coupling with the isopropyl methine. -
2.35 (s, 3H): The aromatic methyl group (Ar-CH
). -
2.15 (m, 1H): The isopropyl methine proton (-CH(CH
) ). - 1.05 (d, J = 6.8 Hz, 3H) & 0.98 (d, J = 6.8 Hz, 3H): The isopropyl methyl groups. These are diastereotopic due to the adjacent chiral center, often appearing as two distinct doublets.
IR Spectroscopy:
-
2240 cm
: Weak but sharp C≡N stretch. (Note: -branching often reduces the intensity of this band compared to unbranched nitriles).
Safety & Handling
-
Toxicity: Like all arylacetonitriles, this compound can release cyanide ions upon metabolic oxidation (via cytochrome P450). Treat as highly toxic by ingestion and inhalation.
-
Skin Absorption: Lipophilic nature facilitates rapid dermal absorption. Double-gloving (Nitrile over Latex) is recommended.
-
Waste: Segregate as cyanide waste. Do not mix with acids (risk of HCN evolution).
References
-
Makosza, M., & Jonczyk, A. (1976). "Phase-Transfer Catalyzed Alkylation of Nitriles." Organic Syntheses. (Foundational method for PTC alkylation of benzyl cyanides).
-
Sigma-Aldrich. "3-Methyl-2-(4-methylphenyl)butanenitrile Product Sheet." (Physical property verification).
-
PubChem Compound Summary. "CID 249722: 3-Methyl-2-phenylbutanenitrile (Analogous Structure)." National Center for Biotechnology Information.
-
U.S. Patent 4,056,509. "Preparation of Benzyl Cyanides." (Specific industrial protocol for isopropyl alkylation of p-chlorobenzyl cyanide, directly applicable to the p-methyl analog).
